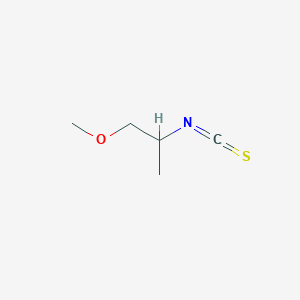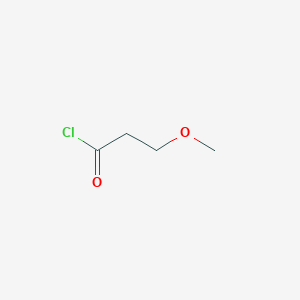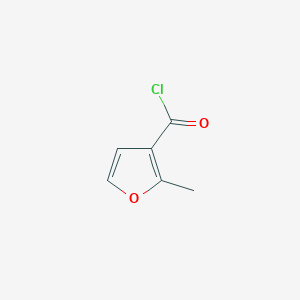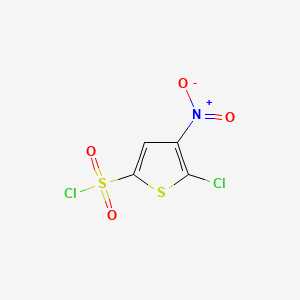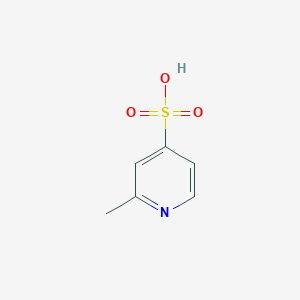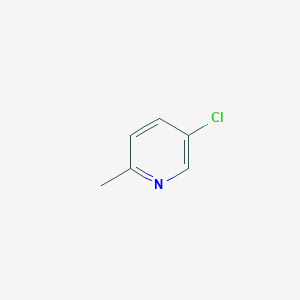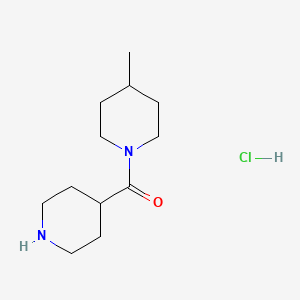
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride
Übersicht
Beschreibung
- Chemical Formula : C₁₁H₂₁N₃O
- Molecular Weight : 211.30 g/mol
- Empirical Formula : C₁₁H₂₁N₃O
- CAS Number : 690632-27-0
- Appearance : Solid
- Use : Research purposes only; not intended for human or veterinary use.
Synthesis Analysis
- Limited information available. Further research is needed to explore synthesis methods.
Molecular Structure Analysis
- The compound consists of a piperidine ring with a methyl group and a piperazinyl group attached.
- SMILES : CN1CCN(CC1)C(=O)C2CCNCC2
Chemical Reactions Analysis
- No specific reactions reported. Investigate further for reactivity and transformations.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on the crystal structure of compounds related to "(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride" provides valuable insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. For instance, the study on the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed significant details about the dihedral angles between the benzene ring and the two piperidine rings, which could influence their reactivity and interactions with other molecules. The crystal exhibited intermolecular hydrogen bonds leading to the formation of chains, which might impact its solubility and stability (B. Revathi et al., 2015).
Synthesis Methods
Advancements in the synthesis of compounds structurally similar to "(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride" are crucial for their application in various fields, including pharmaceuticals. The research conducted by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials showcases an efficient method that yields 62.4%. Such synthetic pathways are essential for producing these compounds on a larger scale for further research and potential applications (Zheng Rui, 2010).
Electochemical Applications
The indirect electrochemical oxidation of piperidin-4-ones, as studied by M. Elinson et al. (2006), presents a novel approach to achieving specific chemical transformations. This method leads to the formation of α-hydroxyketals from 1-N-substituted piperidin-4-ones, showcasing the potential of electrochemical techniques in modifying piperidine derivatives for various applications (M. Elinson et al., 2006).
Molecular Interactions and Aggregation
Understanding the molecular interactions and aggregation behavior of piperidine derivatives in aqueous solutions, as explored by W. Marczak et al. (2017), is crucial for their potential pharmaceutical applications. This study highlights how piperidine and N-methylpiperidine hydrates aggregate in liquid aqueous solutions due to hydrogen bonds, which could influence their solubility, stability, and biological activity (W. Marczak et al., 2017).
Safety And Hazards
- Hazard Classification : Eye irritant (Category 2)
- Signal Word : Warning
- Follow safety precautions during handling and storage.
Zukünftige Richtungen
- Investigate biological activity, potential applications, and optimization of synthesis methods.
Remember that this analysis is based on available information, and further research may yield additional insights. Always exercise caution when handling chemicals. 🧪🔬
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSFGVQANDSOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383324 | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride | |
CAS RN |
690632-27-0 | |
| Record name | Piperidine, 4-methyl-1-(4-piperidinylcarbonyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



